![molecular formula C7H4FIN2 B6321751 4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1190322-38-3](/img/structure/B6321751.png)

4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

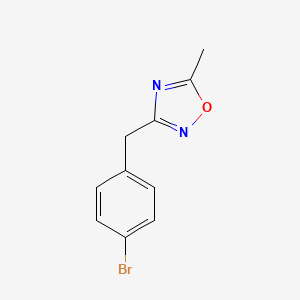

4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine (4-FIP) is a heterocyclic compound that is used in a variety of scientific research applications. It is a versatile compound with a wide range of potential applications, including drug development, medicinal chemistry, and new materials. 4-FIP is a small molecule with a molecular weight of 217.94 g/mol. It has a melting point of 145°C and a boiling point of 186°C. Its chemical structure consists of a five-membered ring with a nitrogen atom at the center, two carbon atoms, a fluorine atom, and an iodine atom.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: Anticancer Agents

The pyrrolopyridine scaffold is a prominent feature in many anticancer drugs due to its ability to inhibit specific kinases involved in cancer progression . Compounds like 4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine are studied for their potential as kinase inhibitors, which could lead to the development of new targeted therapies for various cancers.

Agricultural Biocides: Nematicidal Activities

Halogenated indoles and pyrrolopyridine derivatives, including compounds similar to 4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine , have shown promising nematicidal activities . These compounds could serve as eco-friendly alternatives to traditional pesticides, targeting parasitic nematodes that cause significant crop damage.

Insecticidal Applications

In addition to their nematicidal properties, these halogenated compounds have also demonstrated insecticidal activities . They could be used to develop new insecticides that are more environmentally benign and potentially less prone to causing resistance in insect populations.

Biological Activity: Enzyme Inhibition

The pyrrolopyridine core is being explored for its inhibitory effects on various enzymes, such as human neutrophil elastase (HNE), which are implicated in inflammatory diseases . This could lead to new treatments for conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders.

Neurological Disorders: Ion Channel Modulation

Compounds structurally related to 4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine have been identified as modulators of ion channels, such as the glutamate-gated chloride channel (GluCl) . This suggests potential applications in the treatment of neurological disorders where ion channel dysfunction is a factor.

Eigenschaften

IUPAC Name |

4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWULHPIEDUPBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C=NC=C2N1)F)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6321679.png)

![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321701.png)

![4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6321748.png)